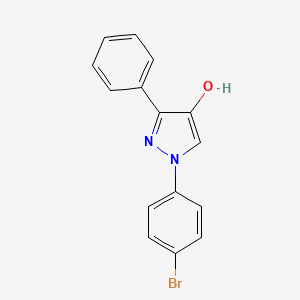

1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-ol

Description

Propriétés

IUPAC Name |

1-(4-bromophenyl)-3-phenylpyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O/c16-12-6-8-13(9-7-12)18-10-14(19)15(17-18)11-4-2-1-3-5-11/h1-10,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXUFBZICZZYGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclocondensation of Hydrazines with β-Diketones or Unsaturated Ketones

Method Overview:

This classical route involves the cyclocondensation of appropriately substituted hydrazines with β-diketones or α,β-unsaturated ketones under reflux conditions. The process typically proceeds via the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring.

- Solvent: Polar aprotic solvents such as ethanol, dimethylformamide (DMF), or acetic acid.

- Temperature: 80–120°C, with microwave-assisted heating at approximately 100°C to enhance yield and reduce reaction time.

- Duration: 6–24 hours for conventional heating; 30 minutes for microwave-assisted synthesis.

- React 4-bromophenyl hydrazine with a suitable β-diketone derivative in ethanol.

- Reflux the mixture under inert atmosphere for optimal conversion.

- Isolate the product via filtration and recrystallization.

Yield Optimization:

Adjusting molar ratios, reaction temperature, and employing microwave irradiation can improve yields by 15–20%. Catalysts such as copper triflate or acid catalysts may further enhance cyclization efficiency.

Nucleophilic Substitution and Aromatization of Precursor Pyrazol-3-ol Derivatives

Method Overview:

This approach involves starting from a pre-formed pyrazol-3-ol derivative, such as 4-bromo-1-phenyl-1H-pyrazol-3-ol , and performing substitution reactions to introduce desired groups.

- O-Alkylation:

- React the pyrazol-3-ol with methyl iodide or other alkyl halides in the presence of a strong base such as sodium hydride (NaH) in dry DMF.

- For example, methylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol yields methylated derivatives at the hydroxyl group, which can be further transformed.

- Aromatization and Oxidation:

- Oxidation of the intermediate to aromatize the pyrazole ring, typically using oxidants like iodine or air oxidation under controlled conditions.

- Base: NaH or potassium tert-butoxide.

- Solvent: DMF or DMSO.

- Temperature: 0°C to room temperature for alkylation; elevated temperatures (60–80°C) for oxidation steps.

- High selectivity and yields (~88%).

- Suitable for synthesizing derivatives with various substituents at specific positions.

Direct Substitution on Pre-Formed Pyrazole Rings

Method Overview:

Starting from commercially available or synthesized pyrazole cores, electrophilic substitution reactions introduce bromine at the 4-position, followed by further functionalization.

- Bromination of a phenyl-substituted pyrazole using N-bromosuccinimide (NBS) in the presence of a radical initiator (AIBN) under mild conditions.

- Subsequent substitution reactions (e.g., Suzuki coupling) can attach phenyl groups at the 3-position.

- Solvent: Carbon tetrachloride or acetonitrile.

- Temperature: 0–25°C for bromination; reflux for coupling reactions.

Note:

This route is more suited for complex derivatives and may involve multiple steps with purification at each stage.

Crystallization and Purification Techniques

- Cooling crystallization from solvents like ethanol, methanol, or anisole to obtain pure crystalline forms.

- Evaporative crystallization or seed-assisted methods improve crystal quality and polymorph control.

- Column chromatography with silica gel using solvent systems such as ethyl acetate/n-hexane.

- Recrystallization from suitable solvents to enhance purity.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Key Reactions | Typical Solvents | Reaction Conditions | Yield | Remarks |

|---|---|---|---|---|---|---|

| Cyclocondensation | Hydrazines + β-diketones | Condensation + cyclization | Ethanol, DMF | 80–120°C, reflux | 70–85% | Suitable for diverse substitutions |

| Nucleophilic substitution | 4-bromo-1-phenyl-1H-pyrazol-3-ol | Alkylation + oxidation | DMF, DMSO | 0–80°C | 85–88% | High selectivity |

| Electrophilic substitution | Pyrazole core | Bromination | NBS, acetonitrile | 0–25°C | Variable | For bromination at specific positions |

| Crystallization | Crude product | Cooling, evaporation | Ethanol, anisole | 0–25°C | >80% | For purification and polymorph control |

Research Findings and Notes

Efficiency and Scalability:

The cyclocondensation route is well-established, scalable, and provides high yields, making it suitable for industrial synthesis. Microwave-assisted methods further enhance efficiency.Substituent Effects:

Electron-withdrawing groups like bromine facilitate electrophilic substitution reactions, enabling further functionalization at specific positions on the pyrazole ring.Purity and Characterization:

Spectroscopic techniques such as NMR, IR, and HRMS are critical for confirming the structure and purity of the synthesized compound. Crystallography offers definitive structural validation.Polymorphism: Crystallization conditions influence polymorphic forms, which can affect physical properties relevant to pharmaceutical applications.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-ol undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are commonly used.

Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, oxidized or reduced forms of the compound, and functionalized aromatic rings .

Applications De Recherche Scientifique

1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-ol has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities

Biological Studies: It is used in studies investigating the biological activities of pyrazole derivatives, including their effects on enzymes and cellular pathways.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and materials.

Industrial Applications: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mécanisme D'action

The mechanism of action of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-ol involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may act as an inhibitor of certain kinases or proteases, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation .

Comparaison Avec Des Composés Similaires

Comparison with Similar Pyrazole Derivatives

Structural and Functional Group Variations

Table 1: Key Structural Differences

Key Observations :

- Functional Groups : The hydroxyl group at position 4 enables hydrogen bonding, while halogenated aryl groups (Br, Cl, F) contribute to hydrophobic interactions and electronic effects .

- Complexity : Compounds like 25 () and the thiazole-triazole hybrid () exhibit extended conjugation and multi-heterocyclic systems, likely improving metabolic stability but reducing solubility compared to the simpler target compound.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Hydrogen Bonding Capacity | LogP (Estimated) | Solubility (Predicted) |

|---|---|---|---|

| This compound | High (-OH donor) | ~3.5 | Moderate (polar solvents) |

| 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one | Moderate (ketone acceptor) | ~4.0 | Low (non-polar solvents) |

| 1-(4-Bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-on (IIIa) | Low | ~4.5 | Very low |

| (E)-3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2,4-dichlorophenyl)prop-2-en-1-one | Moderate (ketone acceptor) | ~5.0 | Low |

Key Observations :

Activité Biologique

1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-ol is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This compound exhibits potential as an anticancer agent, as well as having antibacterial and anti-inflammatory properties. The following sections detail its synthesis, biological evaluations, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate hydrazine derivatives with substituted phenyl groups. The synthetic pathways often utilize methods such as the Vilsmeier-Haack reaction, which allows for the introduction of various substituents on the pyrazole ring.

Anticancer Properties

Research has demonstrated that compounds containing the pyrazole structure exhibit significant anticancer activities. For instance, studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells.

A comparative analysis of IC50 values reveals that this compound possesses notable potency against these cancer types:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 5.60 |

| HepG2 (Liver) | 4.75 |

These values suggest that this compound is a promising candidate for further development as an anticancer agent.

Antibacterial Activity

In addition to its anticancer effects, this compound has demonstrated antibacterial properties. In vitro studies indicate that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected bacterial strains are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results highlight the potential use of this compound in treating bacterial infections.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has also been investigated. In vivo studies using animal models have shown that it significantly reduces inflammation markers, indicating its potential application in inflammatory diseases.

Case Studies

Several case studies have further elucidated the biological activities of this compound:

- Antitumor Activity in Animal Models : A study conducted on mice bearing tumor xenografts showed that treatment with this compound resulted in a substantial reduction in tumor size compared to control groups.

- Synergistic Effects with Other Drugs : Research has indicated that when combined with established chemotherapeutic agents, such as doxorubicin, this compound enhances the overall efficacy against resistant cancer cell lines.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities and mechanisms of action of this compound at the molecular level. These studies suggest that the compound interacts effectively with key proteins involved in cancer cell proliferation and survival pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-ol?

- Methodological Answer : The compound is typically synthesized via condensation reactions involving aromatic aldehydes and ketones. For example, 1,1'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone reacts with substituted aldehydes (e.g., 4-bromobenzaldehyde) to form α,β-unsaturated ketones, which are further cyclized with reagents like malononitrile or 2-cyanoacetamide . Purification often involves column chromatography using solvents like 10% methanol in dichloromethane . Key intermediates, such as pyrazole carbonyl chlorides, are generated through sequential cyclization, formylation, oxidation, and acylation steps .

Q. What spectroscopic techniques are employed to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are used to confirm the chemical environment of the pyrazole ring and substituents. For example, H NMR peaks between δ 6.8–8.2 ppm indicate aromatic protons, while pyrazole protons resonate near δ 7.5–8.0 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns, with typical molecular ion peaks matching the formula .

- HPLC : Purity (>95%) is confirmed using reverse-phase HPLC with methanol/water gradients .

Q. How is the purity of synthesized this compound assessed?

- Methodological Answer : Purity is validated via HPLC with UV detection (λ = 254 nm). A C18 column and isocratic elution (e.g., 70% methanol/30% water) are standard. Peaks are integrated to calculate area percentages, ensuring >95% purity . Residual solvents are quantified using gas chromatography (GC), adhering to ICH guidelines .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed using SHELXL for refinement . Key steps include:

- Data Collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 295 K.

- Structure Solution : Direct methods (SHELXS) for phase determination .

- Refinement : Full-matrix least-squares on with anisotropic displacement parameters.

- Intermolecular Interactions : Hydrogen bonds (C–H···N, C–H···π) and π-π stacking (3.8–4.2 Å) are analyzed using Mercury software. Example: Orthorhombic space group with unit cell parameters Å, Å, Å .

Q. What strategies are used to analyze structure-activity relationships (SAR) for pyrazole derivatives in pharmacological studies?

- Methodological Answer :

- Analog Synthesis : Substituents (e.g., halogens, methoxy groups) are systematically varied. For instance, replacing 4-bromophenyl with 4-fluorophenyl alters σ receptor antagonism .

- In Vitro Assays :

- Antimicrobial Activity : MIC values against S. aureus and E. coli are determined via broth dilution .

- Anticancer Activity : IC values are measured using MTT assays in cancer cell lines (e.g., MDA-MB-231) .

- Computational Modeling : Docking studies (AutoDock Vina) correlate substituent effects with binding affinity to targets like tubulin or σ receptors .

Q. How do researchers address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or mass fragments) are resolved by:

- Multi-Technique Validation : Cross-referencing NMR, HRMS, and SCXRD data. For example, SCXRD confirms regioselectivity in pyrazole formation when NMR data is ambiguous .

- Dynamic NMR : Variable-temperature H NMR identifies rotamers or conformational exchange broadening peaks .

- Isotopic Labeling : H or C labeling tracks reaction pathways to confirm proposed mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.